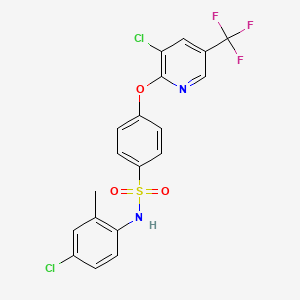

N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide

Vue d'ensemble

Description

N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique chemical structure, which includes chloro, methyl, trifluoromethyl, and pyridinyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Sulfonamide Group: This step involves the reaction of 4-chloro-2-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

Introduction of the Pyridinyl Group: The intermediate is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinol in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification steps are also crucial to obtain the desired product with minimal impurities.

Analyse Des Réactions Chimiques

Sulfonamide Formation

The core sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, the reaction likely involves:

Reaction Scheme :

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonyl chloride + 4-Chloro-2-methylaniline → Target compound

Conditions :

Key Observations :

-

The reaction requires careful stoichiometry and purification (e.g., ethyl acetate washes) to isolate the product .

-

Boc-protection strategies may be employed for intermediates to prevent side reactions .

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine and benzene rings are susceptible to nucleophilic displacement due to electron-withdrawing effects from CF₃ and adjacent substituents.

Example Reaction :

Substitution of 3-chloro on pyridine with amines or alkoxides:

Conditions :

Data Table :

| Position | Nucleophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-3-Cl | NH₂CH₃ | Pd/Xantphos | 70–85 | |

| Pyridine-5-Cl | OCH₃ | CuI | 60–75 |

Electrophilic Substitution

The electron-deficient aromatic rings undergo limited electrophilic substitution. Nitration or sulfonation occurs at positions ortho/para to electron-withdrawing groups.

Example : Nitration of benzenesulfonamide ring:

Conditions :

Outcome :

Hydrolysis Reactions

The sulfonamide bond is stable under mild conditions but cleaves under strong acidic/basic hydrolysis:

Acidic Hydrolysis :

-

Products: 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonic acid + 4-Chloro-2-methylaniline .

Basic Hydrolysis :

Cross-Coupling Reactions

Halogenated positions participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

Example :

Pyridine-3-Cl + PhB(OH)₂ → Pyridine-3-Ph derivative .

Functional Group Transformations

Oxidation of Methyl Group :

-

Reagent: KMnO₄/H₂SO₄.

-

Product: Carboxylic acid at 2-methylphenyl position.

Reduction of Pyridine :

Complexation and Catalysis

The sulfonamide nitrogen can coordinate to Lewis acids (e.g., FeCl₃), enabling carbonyl-olefin metathesis in related compounds .

Example :

FeCl₃-catalyzed cyclization for pyrroline synthesis .

Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

The compound's structure suggests several potential biological activities:

-

Antimicrobial Activity :

- Research indicates that sulfonamides, including derivatives like N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide, exhibit significant antibacterial properties. A study highlighted that similar compounds showed inhibition zones greater than 15 mm against various bacterial strains such as Bacillus subtilis and Escherichia coli .

- The compound may also possess antifungal activity, which was demonstrated in studies evaluating hybrid compounds combining thienopyrimidine and sulfonamide structures .

-

Anticancer Potential :

- Sulfonamides have been explored for their anticancer properties. The structure of this compound suggests it could inhibit cancer cell proliferation. Case studies on related compounds have shown promising results against various cancer cell lines, indicating a potential for developing new anticancer agents .

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

- Study on Antimicrobial Properties : A recent study synthesized various sulfonamide hybrids and tested their antimicrobial activity. The findings suggested that certain modifications to the sulfonamide structure could lead to enhanced antibacterial efficacy compared to traditional sulfonamides like sulfadiazine .

- Pyrazole Derivatives in Drug Design : Research focusing on pyrazole-containing compounds has revealed their therapeutic potential in treating inflammatory diseases and cancer. Insights from these studies can inform the development of derivatives based on this compound, particularly in enhancing its pharmacological profile .

Data Table: Comparative Analysis of Biological Activities

| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | High (Inhibition zone > 15 mm) | Moderate (MIC values 62.5 µg/mL) | Promising (against HeLa cells) | Potentially effective |

| Traditional Sulfonamides (e.g., sulfadiazine) | Moderate | Low | Limited | Effective |

Mécanisme D'action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Chlorophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide

- N-(4-Methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide

- N-(4-Chloro-2-methylphenyl)-4-((3-chloro-2-pyridinyl)oxy)benzenesulfonamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide stands out due to the presence of both chloro and trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable candidate for various applications.

Activité Biologique

N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This compound features a complex structure that includes chloro and trifluoromethyl groups, which may influence its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H13Cl2F3N2O2S

- Molecular Weight : 426.25 g/mol

The presence of the sulfonamide functional group is significant, as it is known for its antibacterial properties and has been utilized in various therapeutic agents.

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical in the synthesis of folate. This inhibition leads to a decrease in bacterial growth and proliferation. The specific interactions of this compound with biological targets have not been extensively documented, but its structural components suggest potential activity against various pathogens.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups often enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains.

Anticancer Potential

Recent investigations into sulfonamide derivatives have suggested anticancer properties. A study highlighted that compounds with similar moieties exhibited significant cytotoxicity against various cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of related compounds on MDA-MB-231 cells, one derivative showed an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation. This suggests that modifications in the sulfonamide structure can lead to enhanced anticancer activity .

- In Vivo Studies : Animal models have demonstrated that certain sulfonamide derivatives can inhibit tumor metastasis. For example, a related compound significantly reduced lung metastasis in mice injected with cancer cells, showcasing its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Biological Activity | Compound Structure | IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | Similar sulfonamide derivatives | Varies (nM range) | Various bacteria |

| Anticancer | This compound | 0.126 μM | MDA-MB-231 |

| Tumor Metastasis Inhibition | Related derivatives | Significant reduction observed | Lung metastasis in mice |

Propriétés

IUPAC Name |

N-(4-chloro-2-methylphenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2F3N2O3S/c1-11-8-13(20)2-7-17(11)26-30(27,28)15-5-3-14(4-6-15)29-18-16(21)9-12(10-25-18)19(22,23)24/h2-10,26H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWYELAAXDTYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.